[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thiol
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Overview
Description
[1,2,4]Triazolo[3,4-b][1,3]benzothiazole-1-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a triazole ring and a benzothiazole ring, with a thiol group attached. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with thiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-b][1,3]benzothiazole-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often utilized to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Oxidation of the thiol group to form disulfides can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of the compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include disulfides, reduced derivatives, and substituted analogs. These products often exhibit enhanced biological activities and are used in further pharmacological studies .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new therapeutic agents.
Medicine: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine
- [1,2,4]Triazolo[3,4-b][1,3,5]thiadiazine
- [1,2,4]Triazolo[1,5-c][1,3,5]thiadiazine
- [1,2,3]Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
Compared to these similar compounds, [1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thiol exhibits unique structural features and biological activities. The presence of the benzothiazole ring and the thiol group enhances its ability to interact with specific molecular targets, leading to its diverse pharmacological properties .
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S2/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXZICUYCJDYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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